Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Description

The exact mass of the compound Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-methoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-6-8(17-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLDDWJZROMBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979698 | |

| Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-05-1, 63463-15-0 | |

| Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 63463-15-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a member of the quinoline family of heterocyclic compounds, represents a molecule of significant interest in the fields of medicinal chemistry and drug discovery. The quinoline scaffold is a common motif in a wide array of pharmacologically active agents, exhibiting diverse biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, alongside a detailed framework of experimental protocols for the determination of its yet uncharacterized attributes. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this promising compound.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its successful application in research and development. These properties govern its behavior in various chemical and biological systems, influencing factors such as solubility, stability, and bioavailability. The available data for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is summarized below.

| Property | Value | Source |

| CAS Number | 63463-15-0 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₄ | [2] |

| Molecular Weight | 247.25 g/mol | [2] |

| Melting Point | 275 °C | [2] |

| Boiling Point (Predicted) | 373.2 ± 37.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | No data available | |

| LogP (Predicted) | No data available |

Molecular Structure and its Implications

The structural features of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate provide insights into its chemical behavior.

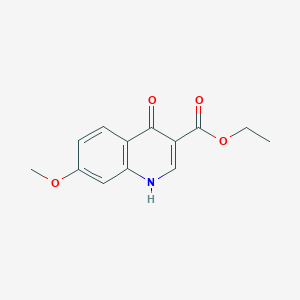

Caption: Chemical structure of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

The presence of both a hydroxyl group and an ester functional group suggests the potential for hydrogen bonding, which can influence its melting point and solubility. The aromatic quinoline core contributes to the molecule's rigidity and potential for π-π stacking interactions.

Spectral Characterization: A Guide to Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring, the ethyl group of the ester, the methoxy group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be particularly informative for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the quinoline ring, the ethyl group carbons, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:

-

A broad O-H stretching band for the hydroxyl group.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

A strong C=O stretching band for the ester carbonyl group.

-

C=C and C=N stretching bands associated with the quinoline ring.

-

C-O stretching bands for the ester and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and obtaining information about the compound's fragmentation pattern. The molecular ion peak (M+) in the mass spectrum should correspond to the molecular weight of 247.25 g/mol . Analysis of the fragmentation pattern can help to confirm the structure by identifying characteristic losses of fragments such as the ethyl group, the ethoxycarbonyl group, or the methoxy group.

Experimental Protocols for Physicochemical Characterization

To address the current gaps in the experimental data for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, the following protocols are provided as a guide for researchers.

Determination of Solubility

Objective: To determine the solubility of the compound in a range of common laboratory solvents.

Methodology:

-

Solvent Selection: Choose a diverse set of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide).

-

Equilibrium Method:

-

Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-prepared calibration curve.

-

Express solubility in units such as mg/mL or mol/L.

-

Caption: Workflow for determining solubility.

Determination of pKa

Objective: To experimentally determine the acid dissociation constant (pKa) of the hydroxyl group.

Methodology (UV-Vis Spectrophotometry):

-

Prepare Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values.

-

Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or ethanol).

-

Measure UV-Vis Spectra:

-

Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total compound concentration but different pH values.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot absorbance at a selected wavelength versus pH. The resulting data should fit a sigmoidal curve.

-

The pKa is the pH at the inflection point of the sigmoidal curve.

-

Thermal Analysis (TGA/DSC)

Objective: To investigate the thermal stability and decomposition profile of the compound.

Methodology:

-

Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature. The resulting thermogram will indicate the decomposition temperature(s).

-

-

Differential Scanning Calorimetry (DSC):

-

Place a small, accurately weighed sample into a DSC pan and seal it.

-

Heat the sample at a constant rate under a controlled atmosphere.

-

Record the heat flow to or from the sample as a function of temperature. The DSC thermogram will show endothermic events such as melting and exothermic events such as decomposition.

-

Conclusion

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a compound with significant potential, warranting further investigation. This technical guide has consolidated the available physicochemical data and provided a clear roadmap for the experimental determination of its currently uncharacterized properties. By following the outlined protocols, researchers can generate a comprehensive physicochemical profile of this molecule, which is essential for advancing its study in medicinal chemistry and drug development. The collective effort to fully characterize this and similar quinoline derivatives will undoubtedly contribute to the discovery of new and effective therapeutic agents.

References

- This is a placeholder for a primary scientific article detailing the synthesis and characterization of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, which is not currently available in the public domain.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

This guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in a wide array of therapeutic agents, and this particular derivative serves as a valuable building block for more complex molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone in the development of pharmaceuticals, with applications ranging from antibacterial and antimalarial to anticancer agents.[2] The 4-hydroxyquinoline-3-carboxylate moiety, in particular, has been identified as a key pharmacophore. The serendipitous discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in the synthesis of chloroquine, spurred the development of the vast class of fluoroquinolone antibiotics.[3] Furthermore, derivatives of 4-hydroxyquinoline-3-carboxylic acid have been explored for their potential as light stabilizers in organic materials.[4] The title compound, with its methoxy and ethyl carboxylate functionalities, offers multiple points for further chemical modification, making it a versatile precursor in drug discovery and materials science.[5]

Retrosynthetic Analysis and Strategic Approach

The synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is most effectively achieved through the Gould-Jacobs reaction.[6][7] This classical method for quinoline synthesis involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[2] The choice of the Gould-Jacobs pathway is dictated by its reliability and the commercial availability of the starting materials.

Our retrosynthetic strategy disconnects the target molecule at the C4-N1 and C4a-C8a bonds of the quinoline ring, leading back to 3-methoxyaniline and diethyl ethoxymethylenemalonate (DEEM). The methoxy group at the 7-position of the target molecule originates from the meta-position of the starting aniline, directing the cyclization to the desired regioisomer.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate CAS number and molecular structure.

An In-Depth Technical Guide to Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. We will delve into its core chemical identity, a validated synthesis protocol with mechanistic insights, and its emerging applications as a pivotal scaffold in modern drug discovery.

Core Chemical Identity and Physicochemical Profile

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a quinoline derivative characterized by a bicyclic aromatic system containing a nitrogen atom. The quinoline core is substituted with a hydroxyl group at the C4 position, a methoxy group at the C7 position, and an ethyl carboxylate group at the C3 position. The presence of the 4-hydroxy group makes it exist in a tautomeric equilibrium with its 4-oxo form (a quinolone), a feature crucial to its chemical reactivity and biological activity.

Molecular Structure and Identifiers

The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 63463-15-0 | [1][2][3][4] |

| Molecular Formula | C13H13NO4 | [2][3][4] |

| Molecular Weight | 247.25 g/mol | [1][2][4] |

| IUPAC Name | ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate | [2][4] |

| Common Synonyms | 4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER; 7-Methoxy-4-hydroxy quinoline-3-carboxylic acid ethyl ester | [2][4] |

Physicochemical Properties

These properties are critical for predicting the compound's behavior in various solvents and reaction conditions, as well as for its purification and handling.

| Property | Value | Source(s) |

| Melting Point | 275 °C | [2][4] |

| Boiling Point | 373.2 ± 37.0 °C (Predicted) | [2][4] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [2][4] |

| pKa | 2.48 ± 0.50 (Predicted) | [4] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [4] |

Synthesis and Mechanistic Rationale

The synthesis of 4-hydroxyquinoline-3-carboxylates is most effectively achieved through the Gould-Jacobs reaction. This methodology involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM) followed by a high-temperature thermal cyclization. This approach is favored for its reliability and the accessibility of its starting materials.

Experimental Protocol: Gould-Jacobs Synthesis

This protocol outlines a robust method for the laboratory-scale synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

Step 1: Condensation Reaction

-

To a round-bottom flask equipped with a reflux condenser, add 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

-

Heat the mixture at 110-125 °C for 1-2 hours.

-

Rationale : This step involves the nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of the ethoxymethylene group of DEEM, followed by the elimination of ethanol. This condensation forms the key intermediate, diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate. The reaction is typically performed neat or with minimal solvent.

-

Step 2: Thermal Cyclization

-

To the flask containing the intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether.[5]

-

Heat the reaction mixture to approximately 250 °C for 1.5-3 hours.[5]

-

Rationale : The high temperature provides the necessary activation energy for an intramolecular Friedel-Crafts-type acylation. The aromatic ring of the aniline intermediate attacks one of the ester carbonyls, leading to ring closure. This is followed by the elimination of a second molecule of ethanol to form the stable quinolone ring system. Dowtherm A is the solvent of choice due to its high boiling point (257 °C), which is ideal for this thermal cyclization.

-

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Isolation and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature. As it cools, the product will typically precipitate.

-

Dilute the cooled mixture with a non-polar solvent like hexane to further induce precipitation and facilitate filtration.[5][6]

-

Filter the solid precipitate using a Büchner funnel and wash thoroughly with hexane to remove the high-boiling solvent.

-

The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product as a solid.

Synthesis Workflow Diagram

Caption: Gould-Jacobs synthesis workflow for the target compound.

Applications in Research and Drug Development

The 4-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its significance stems from its role in the development of fluoroquinolone antibiotics, where it served as a key synthetic intermediate.[7]

Precursor for Anticancer Agents

Research has demonstrated that the 4-hydroxyquinoline moiety is a valuable pharmacophore for developing novel anticancer agents.[8] Hybrid molecules incorporating this scaffold have shown potent antitumor effects.[9] For instance, a study on a related compound, ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate, revealed significant antitumor activity against Ehrlich Ascites Carcinoma (EAC) cells, operating through the induction of apoptosis and antioxidant pathways.[9] Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate serves as an ideal starting material for synthesizing libraries of such derivatives for screening and lead optimization.

Scaffold for Antibacterial and Other Therapeutic Agents

The historical importance of this chemical family in the synthesis of antibacterial drugs cannot be overstated.[7] The core structure can be further modified, for example, by converting the 4-hydroxy group to a 4-chloro group using reagents like POCl₃.[10] This 4-chloro derivative is a versatile intermediate for introducing various nucleophiles, enabling the creation of diverse molecular libraries for screening against bacterial, viral, or parasitic targets.

Drug Discovery Workflow

The utility of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate as a foundational block in a drug discovery program is illustrated below.

Sources

- 1. Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. echemi.com [echemi.com]

- 6. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]

- 8. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Enigmatic Potential: A Technical Guide to the Biological Activity of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the vast landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds. Within this family, Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate emerges as a molecule of significant interest, yet one shrouded in a degree of scientific enigma. While direct and extensive research on this specific ester is notably sparse in publicly accessible literature, a comprehensive analysis of its structural analogues provides a compelling, albeit inferential, roadmap to its potential biological activities.

This technical guide, therefore, adopts a dual-pronged approach. It will first meticulously detail the known chemical properties and synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. Subsequently, and more centrally, it will delve into the rich tapestry of biological activities exhibited by closely related 4-hydroxyquinoline and 7-methoxyquinoline derivatives. By examining the structure-activity relationships (SAR) of these analogues, we can construct a scientifically grounded hypothesis regarding the potential therapeutic avenues for the title compound, thereby providing a valuable springboard for future research and development.

I. Core Compound Profile: Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

| Property | Value |

| CAS Number | 63463-15-0[1][2] |

| Molecular Formula | C13H13NO4[2] |

| Molecular Weight | 247.25 g/mol [2] |

| Melting Point | 275 °C[2] |

| Physical Description | Solid |

Synthesis Overview

The synthesis of the core 4-hydroxy-7-methoxyquinoline structure is a critical aspect of its accessibility for biological screening. A patented method outlines a process that involves the reaction of trimethyl orthoformate and isopropylidene malonate, followed by a cyclization reaction with an appropriately substituted aniline, in this case, 3-methoxyaniline, and subsequent transformations to yield the desired quinoline scaffold. While various synthetic routes exist for quinoline derivatives, this particular pathway highlights a scalable approach for obtaining the foundational structure.

II. Inferred Biological Activity: A Synthesis of Analogue Data

The true potential of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate lies in the well-documented biological activities of its structural cousins. The following sections will explore these activities, providing a framework for predicting the likely pharmacological profile of our target compound.

A. Anticancer Potential: A Promising Frontier

The 4-hydroxyquinolone scaffold is a recurring theme in the design of novel anticancer agents. Numerous studies have demonstrated the potent cytotoxic effects of derivatives against a range of cancer cell lines.

Key Insights from Analogues:

-

Hybrid Molecules: A hybrid molecule containing a quinolinone and a coumarin moiety, namely Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate, has demonstrated significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells in mice.[3][4] This compound induced apoptosis and exhibited antioxidant activities, leading to a 100% decrease in tumor cell viability in one study.[4]

-

Nitro-Substituted Derivatives: Derivatives of Ethyl 4-hydroxy-7-nitro-2-quinolone-3-carboxylate have been synthesized and are being explored for their anticancer potential.[5] The introduction of the nitro group can significantly modulate the electronic properties of the molecule, often enhancing its biological activity.

-

General 4-Hydroxyquinolone Analogues: A broader set of 4-hydroxyquinolone analogues have been evaluated against various cancer cell lines, including colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancers.[6] These studies underscore the versatility of this scaffold in targeting different malignancies.

Postulated Mechanism of Action: The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or interfere with key signaling pathways involved in cell proliferation and survival. The planar nature of the quinoline ring system is crucial for such interactions. Molecular docking studies on related compounds have suggested interactions with receptors such as the breast cancer mutant 3HB5-oxidoreductase.[3][4]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of a compound against cancer cell lines.[6]

-

Cell Culture: Maintain human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 10,000 cells per well and allow them to attach for 24 hours.

-

Compound Treatment: Prepare a stock solution of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in a suitable solvent (e.g., DMSO). Dilute the stock solution to various final concentrations (e.g., 0.1 µM to 500 µM) in the culture medium. Replace the medium in the wells with the medium containing the test compound and incubate for 48 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. Antimicrobial and Antibiofilm Activity: A Defensive Scaffold

The 7-methoxyquinoline moiety is a key pharmacophore in a number of compounds exhibiting potent antimicrobial and antibiofilm properties.

Key Insights from Analogues:

-

Sulfonamide Conjugates: A series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamides have been synthesized and shown to possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as unicellular fungi.[7] One derivative, in particular, demonstrated high efficacy against E. coli and C. albicans.[7]

-

Antibiofilm Properties: Certain 7-methoxyquinoline derivatives have also been shown to inhibit biofilm formation, a critical virulence factor in many pathogenic microbes.[7] This is a particularly important activity in the context of combating antibiotic resistance.

Postulated Mechanism of Action: The antimicrobial action of quinolones can be multifaceted. They are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The methoxy group at the 7-position can enhance the lipophilicity of the molecule, facilitating its penetration through the bacterial cell membrane.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Hypothesized inhibition of inflammatory pathways by the title compound.

III. Future Directions and Conclusion

The synthesis of evidence from structurally related compounds strongly suggests that Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a molecule of considerable therapeutic potential. The recurring themes of anticancer, antimicrobial, and anti-inflammatory activity within the 4-hydroxyquinoline and 7-methoxyquinoline families provide a solid foundation for future empirical investigation.

Key Research Imperatives:

-

Systematic Biological Screening: The immediate priority is to subject Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate to a comprehensive panel of in vitro assays to confirm and quantify its activity in the areas of oncology, microbiology, and immunology.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogues, with systematic modifications at the 7-position (methoxy group) and the 3-position (ethyl ester), will be crucial to elucidate the key structural determinants of activity and to optimize potency and selectivity.

-

Mechanism of Action Studies: For any confirmed biological activities, detailed mechanistic studies will be necessary to identify the specific molecular targets and signaling pathways involved.

IV. References

-

In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as Antitumor Agent. (URL: [Link])

-

In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Anticancer Agents in Medicinal Chemistry. (URL: [Link])

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. (URL: [Link])

-

Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. Scientific Reports. (URL: [Link])

-

Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules. (URL: [Link])

Sources

- 1. Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Quinoline-3-Carboxylate Saga: From a Canine Metabolite to a Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Architect of Therapeutic Innovation

The quinoline scaffold, a deceptively simple fusion of a benzene and a pyridine ring, has proven to be a remarkably versatile and enduring framework in the annals of medicinal chemistry. Its derivatives have permeated nearly every facet of therapeutic development, from combating infectious diseases to waging war on cancer and protecting the very neurons that define our consciousness. At the heart of many of these remarkable discoveries lies the quinoline-3-carboxylate moiety, a functional group that has consistently unlocked potent and selective biological activities. This guide embarks on a comprehensive exploration of the discovery and history of these pivotal compounds, tracing their journey from a serendipitous finding in canine urine to their current status as a privileged scaffold in rational drug design. We will delve into the foundational synthetic strategies that first brought these molecules to the laboratory bench, unravel the intricate mechanisms by which they exert their therapeutic effects, and illuminate the structure-activity relationships that guide the hand of the modern medicinal chemist. This is not merely a historical account, but a technical deep-dive intended to equip the reader with the fundamental knowledge and field-proven insights necessary to appreciate and contribute to the ongoing legacy of quinoline-3-carboxylate derivatives.

Chapter 1: The Progenitor - Kynurenic Acid, a Serendipitous Discovery

The story of quinoline-3-carboxylate derivatives begins not in a chemist's flask, but with a curious observation of animal metabolism. In 1853, the eminent German chemist Justus von Liebig isolated a novel crystalline substance from the urine of dogs, which he named "kynurenic acid" (from the Greek "kyon" for dog).[1][2] For over a century, this molecule, structurally a 4-hydroxyquinoline-2-carboxylic acid, was regarded as little more than an inert byproduct of tryptophan metabolism.[3]

It wasn't until the 1980s that the profound biological significance of kynurenic acid was unveiled. Researchers investigating the neurochemistry of the central nervous system (CNS) discovered that this once-obscure metabolite was a potent antagonist of ionotropic glutamate receptors.[1] This discovery was a watershed moment, catapulting kynurenic acid and, by extension, the broader class of quinoline carboxylic acids into the spotlight of neuroscience research. It was identified as the first known endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, but also in excitotoxic neuronal damage.[2][4]

The kynurenine pathway, responsible for the majority of tryptophan degradation, is the source of endogenous kynurenic acid.[1] This metabolic cascade, depicted below, highlights the enzymatic transformation of L-kynurenine into kynurenic acid.

Figure 1: Simplified diagram of the biosynthesis of Kynurenic Acid.

This serendipitous discovery of an endogenous neuroprotectant laid the conceptual groundwork for the development of synthetic quinoline-3-carboxylate derivatives as therapeutic agents targeting the glutamatergic system.

Chapter 2: The Dawn of Synthetic Quinoline-3-Carboxylates: Foundational Methodologies

The burgeoning interest in quinoline derivatives in the late 19th and early 20th centuries spurred the development of robust synthetic methods to access this heterocyclic core. For quinoline-3-carboxylates, the Gould-Jacobs reaction , first reported in 1939, stands as a cornerstone achievement.[5][6] This versatile and reliable method allowed for the systematic synthesis of a wide array of substituted 4-hydroxyquinoline-3-carboxylates, providing the chemical tools necessary for extensive pharmacological investigation.

The causality behind the Gould-Jacobs reaction lies in a two-stage thermal cyclization process. The initial step involves the condensation of an aniline with an electrophilic three-carbon component, typically diethyl ethoxymethylenemalonate. This is followed by a high-temperature intramolecular cyclization to forge the quinoline ring system.

Experimental Protocol: The Gould-Jacobs Reaction

This protocol describes a general procedure for the synthesis of ethyl 4-hydroxyquinoline-3-carboxylate, a common precursor for many derivatives.

Step 1: Condensation

-

In a round-bottom flask, combine one equivalent of aniline and 1.1 equivalents of diethyl ethoxymethylenemalonate.

-

Heat the mixture at 100-140°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.

-

Upon completion, the intermediate, diethyl anilinomethylenemalonate, can be isolated, or the reaction can proceed directly to the next step.

Step 2: Cyclization

-

The crude intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).

-

The solution is heated to approximately 250°C for 15-30 minutes.

-

Upon cooling, the product, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, precipitates from the solution.

-

The solid is collected by filtration, washed with a suitable solvent like ethanol or diethyl ether, and dried.

Self-Validating System: The success of this protocol is validated by the physical properties of the product (melting point) and its characterization by spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm the formation of the quinoline ring and the presence of the ester and hydroxyl groups.

Figure 2: Workflow of the Gould-Jacobs Reaction.

While the Gould-Jacobs reaction is paramount, other classical methods such as the Doebner-von Miller reaction and the Friedländer synthesis have also been adapted to produce quinoline-3-carboxylate derivatives, further expanding the synthetic arsenal.[7][8] More recently, microwave-assisted organic synthesis has been employed to dramatically reduce reaction times and improve yields of these classical transformations.[9]

Chapter 3: Elucidation of Biological Activity: From Endogenous Neuromodulator to Broad-Spectrum Therapeutics

The initial discovery of kynurenic acid's neuroactivity was just the tip of the iceberg. The development of efficient synthetic routes unleashed a torrent of research, revealing that the quinoline-3-carboxylate scaffold is a privileged structure with a remarkable breadth of biological activities.

Neuroprotection: Antagonism of NMDA Receptors

Building on the legacy of kynurenic acid, synthetic derivatives were designed to be more potent and selective NMDA receptor antagonists.[10] These compounds act by competitively binding to the glycine co-agonist site or the glutamate binding site on the NMDA receptor, thereby preventing its activation by excitatory neurotransmitters.[3][4] Over-activation of NMDA receptors is a key mechanism in the pathophysiology of stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][11] Consequently, quinoline-3-carboxylate derivatives have been extensively investigated as potential neuroprotective agents.

Figure 3: Mechanism of NMDA receptor antagonism by quinoline-3-carboxylate derivatives.

Anticancer Activity: A Multi-pronged Attack

The quinoline-3-carboxylate scaffold has emerged as a promising framework for the development of novel anticancer agents.[12][13][14] These derivatives have been shown to exert their antiproliferative effects through various mechanisms, including:

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): Certain quinoline-4-carboxylic acids, structurally related to the 3-carboxylates, are potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[15][16] By blocking this enzyme, they starve rapidly proliferating cancer cells of the necessary building blocks for DNA and RNA synthesis.[15]

-

Inhibition of Protein Kinases: The dysregulation of protein kinases is a hallmark of many cancers. Several quinoline-3-carboxamide derivatives have been identified as inhibitors of key kinases involved in cell signaling and DNA damage response, such as ATM kinase and protein kinase CK2.[17][18][19]

-

Induction of Apoptosis: Many synthesized quinoline-3-carboxylate derivatives have been shown to induce programmed cell death (apoptosis) in cancer cell lines, often through the upregulation of intrinsic apoptosis pathways.[12][14]

Table 1: Anticancer Activity of Selected Quinoline-3-Carboxylate Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Proposed Mechanism |

| 4m | K562 (Leukemia) | 0.28 | Intrinsic Apoptosis |

| 4n | MCF-7 (Breast) | 0.33 | Intrinsic Apoptosis |

| Brequinar | L1210 (Leukemia) | - | DHODH Inhibition |

Data synthesized from multiple sources for illustrative purposes.[12][16]

Anti-infective Properties: A Broad Spectrum of Action

The quinoline core is famously present in numerous antimalarial drugs like chloroquine and quinine.[8] The 3-carboxylate derivatives have also been explored for their anti-infective potential:

-

Antimalarial: Hybrid molecules combining the quinoline-3-carboxylate scaffold with other pharmacophores have shown promising activity against Plasmodium falciparum.[20]

-

Antibacterial: The quinolone antibiotics, which feature a 4-oxo-3-carboxylic acid pharmacophore, are a major class of antibacterial agents. They function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[15] While distinct, the structural similarity has inspired the investigation of quinoline-3-carboxylates for antibacterial properties.[21]

-

Antifungal and Antitubercular: Various derivatives have demonstrated activity against fungal pathogens and Mycobacterium tuberculosis, highlighting the versatility of this scaffold.[7][22]

Anti-inflammatory Effects

The discovery of quinoline-3-carboxamides as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS) represents a significant advance in the development of novel anti-inflammatory agents.[23] H-PGDS is a key enzyme in the production of prostaglandin D2, a mediator of allergic inflammation.

Chapter 4: Structure-Activity Relationship (SAR) Studies: A Roadmap for Rational Drug Design

The vast number of synthesized quinoline-3-carboxylate derivatives has allowed for the elucidation of key structure-activity relationships (SAR), providing a guide for the rational design of more potent and selective compounds.

The general pharmacophore can be broken down into three critical regions:

-

The C3-Carboxylic Acid/Carboxamide: This group is often essential for activity. For antibacterial quinolones and DHODH inhibitors, the carboxylic acid is crucial for binding to the target enzyme.[15][16][24] In other cases, conversion to a carboxamide can modulate activity and pharmacokinetic properties.[17]

-

The C2 and C4 Positions: Substituents at these positions can dramatically influence potency and selectivity. For example, bulky hydrophobic groups at C2 are often favored for DHODH inhibition.[16]

-

The Benzo Ring (Positions C5-C8): Substitution on the benzene portion of the quinoline ring can fine-tune the electronic properties and steric profile of the molecule, impacting cell penetration and target engagement.[5]

Figure 4: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Chapter 5: Future Horizons

The journey of quinoline-3-carboxylate derivatives is far from over. Modern synthetic methodologies, including combinatorial chemistry and multicomponent reactions, are enabling the rapid generation of vast libraries of novel derivatives for high-throughput screening.[20] The integration of computational modeling and in silico screening is further accelerating the discovery of new leads with desired pharmacological profiles.[12][13]

Future research will likely focus on:

-

Developing derivatives with improved selectivity to minimize off-target effects and enhance therapeutic windows.

-

Exploring novel mechanisms of action and identifying new molecular targets for this versatile scaffold.

-

Utilizing quinoline-3-carboxylates as chemical probes to further elucidate complex biological pathways.

-

Applying these derivatives to emerging therapeutic areas , such as immunomodulation and antiviral therapy.[17][25]

From its humble origins as a metabolic curiosity, the quinoline-3-carboxylate scaffold has evolved into a powerhouse of medicinal chemistry. Its rich history and diverse biological activities serve as a testament to the power of scientific inquiry and the enduring potential of small molecules to address the most pressing challenges in human health.

References

- biocrates life sciences gmbh. (2024, July 16). Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function.

- PubMed. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.

- ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.

- PubMed. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.

- Wikipedia. (n.d.). Gould–Jacobs reaction.

- PubMed. (2019, April 15). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors.

- Wikipedia. (n.d.). Kynurenic acid.

- Benchchem. (n.d.). Structure-activity relationship of quinoline carboxylic acids.

- National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.

- PubMed. (1990, August 15). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase.

- PubMed Central. (n.d.). The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy.

- PubMed. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.

- National Institutes of Health. (n.d.). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation.

- PubMed Central. (n.d.). Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions.

- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

- MDPI. (n.d.). Importance of Modulating Kynurenic Acid Metabolism—Approaches for the Treatment of Dementia.

- Bentham Science. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.

- RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

- Wikipedia. (n.d.). Quinoline.

- Journal of the American Chemical Society. (n.d.). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.

- Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.

- ACS Publications. (n.d.). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis.

- PubMed. (2002, November). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.

- PubMed. (n.d.). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists.

- PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

- NCBI. (n.d.). Pharmacology of NMDA Receptors.

Sources

- 1. Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh [biocrates.com]

- 2. Kynurenic acid - Wikipedia [en.wikipedia.org]

- 3. The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 8. Quinoline - Wikipedia [en.wikipedia.org]

- 9. ablelab.eu [ablelab.eu]

- 10. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. benchchem.com [benchchem.com]

- 16. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Therapeutic Targets of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2][3] Its derivatives have demonstrated a vast array of pharmacological activities, with a notable emphasis in oncology through the inhibition of key signaling kinases.[4][5] This technical guide outlines a comprehensive, hypothesis-driven strategy for the identification and validation of potential therapeutic targets for a specific derivative, Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. While direct biological data for this exact molecule is limited, its structural features, particularly the 4-hydroxyquinoline-3-carboxylate motif, suggest a strong potential for interaction with ATP-binding sites of protein kinases.[4][6][7] This document provides a tiered experimental workflow, from broad in silico screening to specific cell-based mechanistic studies, designed to rigorously interrogate these potential targets. Detailed, field-proven protocols and data interpretation frameworks are provided to guide researchers in elucidating the compound's mechanism of action and advancing its preclinical development.

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline ring system is a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets.[1][8] In recent years, this scaffold has gained significant prominence in the development of kinase inhibitors, which are critical for disrupting aberrant signaling pathways that drive tumor progression.[4][5] Several FDA-approved drugs, such as bosutinib and cabozantinib, feature a quinoline core and function by targeting receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and c-Met, as well as non-receptor kinases.[1][4][9]

The molecule of interest, Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate , belongs to the 4-quinolone-3-carboxylic acid class.[7] This motif is known to engage in key molecular interactions within the ATP-binding pocket of kinases, suggesting a probable mechanism of action. The deregulation of protein kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[4] Therefore, a logical starting point for investigating this compound is to hypothesize its activity as a kinase inhibitor, particularly within pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and receptor tyrosine kinase signaling cascades.[1][10][11][12]

Profile of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

| Property | Value | Source |

| Molecular Formula | C13H13NO4 | [13] |

| Molecular Weight | 247.25 g/mol | [13] |

| CAS Number | 63463-15-0 | [14] |

| Physical State | Solid | [13] |

| Melting Point | 275 °C | [13] |

| Predicted LogP | 3.83 | [13] |

This table summarizes the basic physicochemical properties of the compound.

Hypothesis-Driven Target Exploration & Workflow

Based on the extensive literature on quinoline derivatives, we hypothesize that Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate primarily targets protein kinases. The workflow below is designed to systematically test this hypothesis, moving from broad, high-throughput methods to specific, mechanistic validation.

Caption: Tiered workflow for target identification and validation.

Tier 1: Initial Target Class Identification

The objective of this tier is to rapidly assess the compound's potential as an anticancer agent and narrow the field of potential kinase targets.

In Silico Profiling: Molecular Docking

-

Causality: Molecular docking predicts the binding affinity and conformation of a ligand (our compound) within the binding site of a protein (a kinase). By screening against a library of kinase crystal structures, particularly those of oncogenic kinases like EGFR, PI3Kα, mTOR, and c-Kit, we can generate a preliminary, ranked list of potential targets.[1][9][12] This is a cost-effective method to prioritize experimental resources.

-

Methodology:

-

Obtain high-resolution crystal structures of kinases from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the ATP-binding pocket.

-

Generate a 3D conformation of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

-

Utilize docking software (e.g., AutoDock, Glide) to dock the compound into the prepared kinase binding sites.

-

Analyze the results based on docking score (predicted binding energy) and binding pose. Favorable poses often involve hydrogen bonds with hinge region residues, a common feature of kinase inhibitors.[1]

-

Phenotypic Screening: Cancer Cell Line Panel

-

Causality: Testing the compound against a diverse panel of cancer cell lines (e.g., the NCI-60 panel) provides a functional readout of its antiproliferative activity. The pattern of sensitivity across cell lines with known genetic backgrounds (e.g., mutations in EGFR or PIK3CA) can provide strong clues about the compound's mechanism of action.[5][11] For example, high sensitivity in cell lines known to be dependent on the PI3K/Akt pathway suggests the compound may target a component of that cascade.[10][11]

-

Protocol: See Section 6.1 for a detailed MTT assay protocol.

Tier 2: Direct Target Engagement & Potency

This tier aims to confirm direct inhibition of the top candidate kinases identified in Tier 1 and accurately quantify their potency.

Broad Kinase Panel Screening

-

Causality: A biochemical screen against a large, commercially available panel of purified kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot) provides definitive evidence of direct enzyme inhibition, independent of cellular factors. This is the gold standard for identifying primary targets and assessing selectivity. A selective inhibitor hits one or a few targets, while a multi-kinase inhibitor hits several, each of which can be a valid therapeutic strategy.

-

Methodology: This is typically outsourced to a specialized contract research organization (CRO). The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against hundreds of kinases, and the percent inhibition is reported.

In Vitro Enzymatic Assays (IC50 Determination)

-

Causality: For the top hits identified in the broad panel screen (e.g., >70% inhibition), full dose-response curves must be generated to determine the half-maximal inhibitory concentration (IC50). This value is a critical measure of the compound's potency and is used to rank hits and guide further development.

-

Protocol: See Section 6.2 for a detailed ADP-Glo™ Kinase Assay protocol.

Tier 3: Cellular Mechanism of Action (MoA) Validation

The final tier confirms that the compound engages its intended target in a cellular environment and that this engagement leads to the desired biological outcome. We will use the PI3K/Akt/mTOR pathway as an illustrative example, as it is a common target for quinoline-based inhibitors.[10][11][12][15]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Pathway Phosphorylation Analysis (Western Blot)

-

Causality: If the compound inhibits a kinase (e.g., PI3K or mTOR), the phosphorylation of its direct downstream substrates should decrease.[10][11] Western blotting allows for the direct visualization and quantification of this effect in treated cells, providing a clear link between target inhibition and pathway modulation.

-

Protocol: See Section 6.3 for a detailed Western Blot protocol.

Cellular Thermal Shift Assay (CETSA)

-

Causality: CETSA is a powerful technique to verify direct target engagement in intact cells. The principle is that a protein becomes more thermally stable when its ligand is bound. By heating cell lysates to various temperatures, engaged targets will remain soluble at higher temperatures compared to unengaged targets. This provides direct evidence of binding in a physiological context.

-

Methodology:

-

Treat cultured cancer cells with the compound or vehicle control.

-

Harvest and lyse the cells.

-

Divide the lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C).

-

Centrifuge to pellet aggregated proteins and collect the soluble fraction.

-

Analyze the amount of the target protein remaining in the soluble fraction by Western Blot.

-

A positive result is a "shift" in the melting curve to a higher temperature in the compound-treated sample.

-

Detailed Experimental Protocols

Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a 2x serial dilution of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle-only (e.g., 0.1% DMSO) control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Self-Validation: The results are normalized to the vehicle control wells, and a positive control (e.g., Doxorubicin) should be run in parallel to confirm assay performance.

Protocol: ADP-Glo™ Kinase Assay (for IC50)

-

Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the purified kinase, its specific substrate, and ATP.

-

Compound Addition: Add the compound in a 10-point, 3-fold serial dilution. Include no-compound (100% activity) and no-enzyme (0% activity) controls.

-

Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Self-Validation: The 0% and 100% activity controls are used to calculate the percent inhibition for each compound concentration. Data is then fitted to a dose-response curve to calculate the IC50.

Protocol: Western Blot for p-Akt Analysis

-

Cell Treatment & Lysis: Plate and grow a sensitive cancer cell line (e.g., MCF-7) to 70-80% confluency. Treat with varying concentrations of the compound for 2-4 hours. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Self-Validation: The key control is the measurement of total Akt. The ratio of phospho-Akt to total Akt is calculated to determine the specific effect on phosphorylation, controlling for any variations in protein loading.

Data Interpretation and Future Directions

Successful execution of this workflow will yield a comprehensive dataset. For instance, if the compound demonstrates potent inhibition of PI3Kα in the enzymatic assay (e.g., IC50 < 100 nM) and subsequently reduces p-Akt levels in a cell-based assay, this provides strong evidence that PI3Kα is a primary therapeutic target.

Future work would involve:

-

Lead Optimization: Modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Testing the optimized compound in animal models of cancer (e.g., tumor xenografts) to demonstrate anti-tumor activity.

-

Off-Target Profiling: Comprehensive screening to identify any potential off-targets that could lead to toxicity.

This structured, multi-tiered approach ensures that research efforts are logically directed, building a robust data package to support the continued development of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate as a potential therapeutic agent.

References

- Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024)

- Title: A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives Source: National Center for Biotechnology Information URL

- Title: A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells Source: PubMed URL

- Title: Selected quinoline based EGFR tyrosine kinase inhibitors.

- Title: Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway Source: MDPI URL

- Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: International Journal of Medical and Pharmaceutical Sciences URL:_

- Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PubMed Central URL

- Title: Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer Source: National Center for Biotechnology Information URL

- Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: Royal Society of Chemistry URL

- Title: Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer Source: RSC Publishing URL

- Title: Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone Source: MDPI URL

- Title: Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues...

- Title: QUINOLINE: A DIVERSE THERAPEUTIC AGENT Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL

- Title: The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry Source: PubMed URL

- Title: Buy Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate from JHECHEM CO LTD Source: ECHEMI URL

- Title: Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate Source: CymitQuimica URL

Sources

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. ijpsr.com [ijpsr.com]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijmphs.com [ijmphs.com]

- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate [cymitquimica.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Executive Summary

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic and toxicity profiles.[1] Early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not just advantageous but essential for de-risking projects and adhering to the "fail early, fail cheap" paradigm of modern drug development.[2] This technical guide provides a comprehensive, protocol-driven in silico evaluation of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a quinoline derivative. By leveraging a suite of validated, open-access computational tools, we construct a detailed ADMET profile of this molecule, offering field-proven insights into its potential drug-likeness and identifying any liabilities that may require mitigation in future optimization efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate predictive modeling into their discovery workflows.

Introduction: The Imperative of Early-Stage ADMET Profiling

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4] Its versatility, however, is matched by the need for careful ADMET profiling, as the quinoline core can be susceptible to metabolic modification and may present toxicity concerns.[5][6] Computational or in silico ADMET prediction has emerged as an indispensable component of the drug discovery toolkit, offering a rapid, cost-effective, and high-throughput method to evaluate candidates long before resource-intensive in vitro and in vivo studies are undertaken.[2][7]

These predictive models, built on vast datasets of experimental results and powered by sophisticated machine learning algorithms, can forecast a compound's behavior in the human body with increasing accuracy.[8][9][10] By front-loading ADMET assessment, research teams can prioritize compounds with the highest probability of success, guide synthetic chemistry efforts to optimize ADMET properties in parallel with potency, and ultimately reduce the high attrition rates that plague pharmaceutical development. This guide will apply this philosophy to Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

Physicochemical Characterization of the Target Molecule

A molecule's fundamental physicochemical properties are the primary determinants of its pharmacokinetic behavior. Before proceeding to predictive modeling, it is crucial to establish a baseline characterization of the query molecule.

Molecule: Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate CAS Number: 63463-15-0[11][12] SMILES: CCOC(=O)C1=CNC2=CC(OC)=CC=C2C1=O

The Simplified Molecular Input Line Entry System (SMILES) string is a textual representation of the molecule's structure, serving as the direct input for most computational prediction platforms.

| Property | Value | Source | Significance |

| Molecular Formula | C13H13NO4 | [11] | Defines the elemental composition. |

| Molecular Weight | 247.25 g/mol | [11] | Influences diffusion and size-based transport. |

| XLogP3 | 3.83 | [11] | A measure of lipophilicity; impacts solubility, permeability, and metabolism. |

| Topological Polar Surface Area (TPSA) | 64.6 Ų | [11] | Estimates the surface area of polar atoms; correlates with membrane permeability. |

Table 1: Key Physicochemical Properties of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

Methodology: A Multi-Tool In Silico Workflow

No single predictive tool is infallible. The accuracy of any in silico model is dependent on the algorithm used, the quality of its training dataset, and the applicability domain—the chemical space in which the model provides reliable predictions.[7] Therefore, a scientifically robust approach involves consulting multiple predictive tools to gain a consensus view and identify potential discrepancies.[7]

Our workflow integrates three widely respected, freely accessible web-based platforms:

-

SwissADME: Renowned for its rapid, accurate physicochemical calculations and its intuitive "Bioavailability Radar" and "BOILED-Egg" models for drug-likeness.[13][14][15]

-

pkCSM: Utilizes a unique graph-based signature method to predict a wide range of pharmacokinetic and toxicity endpoints.[8][9][16][17]

-

admetSAR 2.0: A comprehensive database and prediction tool covering an extensive set of ADMET properties, including detailed toxicity endpoints.[1][18][19][20]

The general workflow for this analysis is depicted below.

Predicted ADMET Profile

Absorption

Absorption governs how a drug enters the bloodstream, a prerequisite for reaching its therapeutic target. For oral drugs, this primarily involves gastrointestinal (GI) absorption and passage through the intestinal wall.

| Parameter | Predicted Value | Platform |

| GI Absorption | High | SwissADME |

| Caco-2 Permeability (logPapp) | 0.95 cm/s x 10⁻⁶ | pkCSM |

| P-glycoprotein (P-gp) Substrate | No | SwissADME, pkCSM |

Table 2: Predicted Absorption Properties.

Experimental Protocol: Caco-2 Permeability Prediction

-

Navigate to the pkCSM web server.[17]

-

Input the molecule's SMILES string (CCOC(=O)C1=CNC2=CC(OC)=CC=C2C1=O) into the submission field.

-

Initiate the prediction.

-

Locate the "Caco-2 Permeability" result in the output table. The model predicts the apparent permeability coefficient (logPapp). A value > 0.9 is indicative of high permeability.

Expert Interpretation: The predictions are unanimously positive for oral absorption. The high predicted GI absorption and Caco-2 permeability are consistent with the molecule's high lipophilicity (XLogP3 = 3.83) and moderate TPSA (64.6 Ų). Crucially, the molecule is not predicted to be a substrate of P-glycoprotein, an important efflux pump in the gut wall that can prevent drugs from entering circulation. This profile suggests excellent potential for oral bioavailability.

Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption. Key parameters include the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB).

| Parameter | Predicted Value | Platform |

| Volume of Distribution (VDss) | 0.55 L/kg | pkCSM |

| Blood-Brain Barrier (BBB) Permeability | Yes (logBB = 0.15) | SwissADME, pkCSM |

| Plasma Protein Binding (PPB) | ~93% | pkCSM |

Table 3: Predicted Distribution Properties.

Expert Interpretation: The predicted VDss is moderately high, suggesting the compound will distribute beyond the blood plasma and into various tissues. The prediction that the molecule can cross the BBB is significant; this is a desirable trait for drugs targeting the central nervous system but a potential liability for peripherally acting drugs, as it could lead to unwanted CNS side effects. The high predicted plasma protein binding means that a large fraction of the drug will be bound to proteins like albumin in the bloodstream, rendering it inactive. Only the unbound fraction is free to exert a therapeutic effect, a critical consideration for dosing calculations.

Metabolism

Metabolism is the process by which the body chemically modifies a drug, primarily in the liver by the Cytochrome P450 (CYP) family of enzymes. This process is critical for drug clearance but can also lead to drug-drug interactions (DDIs).

| Parameter | Predicted Value | Platform |

| CYP1A2 Inhibitor | No | SwissADME, admetSAR |

| CYP2C9 Inhibitor | Yes | SwissADME, admetSAR |

| CYP2C19 Inhibitor | No | SwissADME, admetSAR |

| CYP2D6 Inhibitor | No | SwissADME, admetSAR |

| CYP3A4 Inhibitor | Yes | SwissADME, admetSAR |

Table 4: Predicted Cytochrome P450 Inhibition Profile.

Experimental Protocol: CYP Inhibition Prediction

-

Navigate to the SwissADME web tool.[13]

-

Enter the SMILES string for the molecule and run the computation.

-

Scroll to the "Pharmacokinetics" section.

-

Observe the binary (Yes/No) predictions for inhibition of the five major CYP isoforms.

-

Cross-validate these findings using the admetSAR 2.0 server for a more robust assessment.[1][18]